molecular formula C7H8N2O4 B13098245 [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid CAS No. 35978-14-4

[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B13098245
CAS No.: 35978-14-4
M. Wt: 184.15 g/mol
InChI Key: ZRYCPSAAJKJBPT-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a hydroxymethyl group at position 2 and an acetic acid moiety at position 4. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with formaldehyde and acetic acid in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly common in the industrial production of heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-(Carboxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid.

    Reduction: Formation of 2-(2-(Hydroxymethyl)-6-hydroxy-1,6-dihydropyrimidin-4-yl)acetic acid.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid is largely dependent on its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes. The exact pathways involved in its biological activity are still under investigation, but its ability to form hydrogen bonds and participate in π-π interactions is believed to play a crucial role.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

    2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of acetic acid.

Uniqueness

The uniqueness of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and an acetic acid moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

35978-14-4

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-6-oxo-1H-pyrimidin-4-yl]acetic acid

InChI

InChI=1S/C7H8N2O4/c10-3-5-8-4(2-7(12)13)1-6(11)9-5/h1,10H,2-3H2,(H,12,13)(H,8,9,11)

InChI Key

ZRYCPSAAJKJBPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CO)CC(=O)O

Origin of Product

United States

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